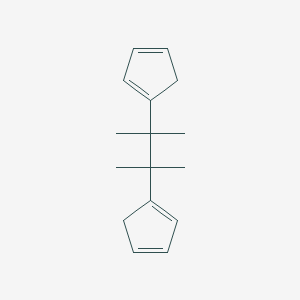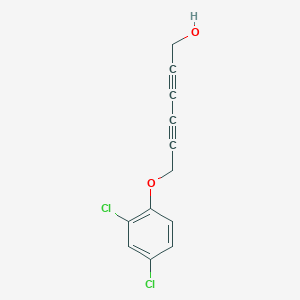
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog with the formula C₅H₆.
Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.
Uniqueness
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
60839-59-0 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3 |
Clave InChI |
FCFJRDSRIJISCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)




